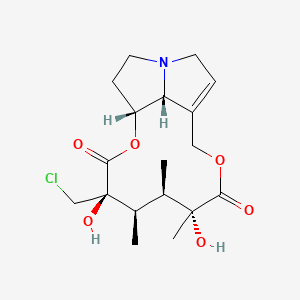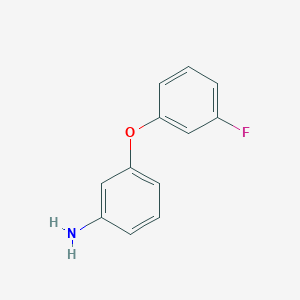
3-(3-Fluoro-phenoxy)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-phenoxy)-phenylamine is an organic compound that features a phenylamine structure with a fluoro-substituted phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-phenoxy)-phenylamine typically involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with 3-nitrochlorobenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-phenoxy)-phenylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding anilines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-(3-Fluoro-phenoxy)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-phenoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenoxy-phenylamine: Lacks the fluoro group, resulting in different chemical and biological properties.
3-(3-Trifluoromethyl-phenoxy)-phenylamine: Contains a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness
3-(3-Fluoro-phenoxy)-phenylamine is unique due to the presence of the fluoro group, which imparts distinct electronic and steric effects. This makes it a valuable compound for various applications, particularly in the design of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
446884-28-2 |
|---|---|
Formule moléculaire |
C12H10FNO |
Poids moléculaire |
203.21 g/mol |
Nom IUPAC |
3-(3-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H10FNO/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H,14H2 |
Clé InChI |
MTBCEXFCKWEIIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




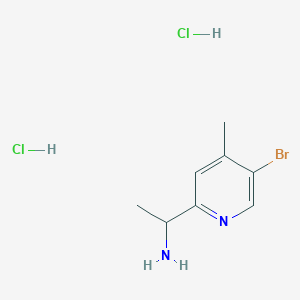

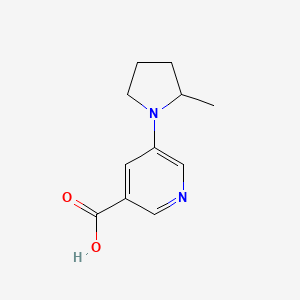

![1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B12436556.png)
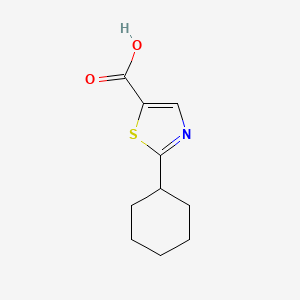
![2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride](/img/structure/B12436564.png)
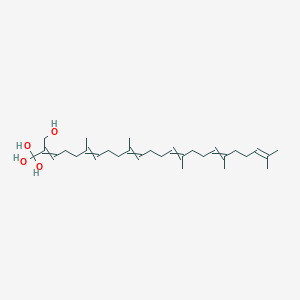
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)
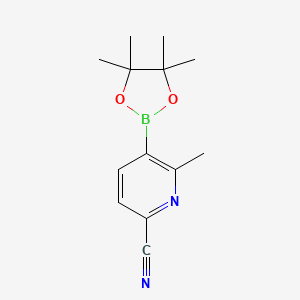
![[2-(Naphthalen-2-yl)ethyl]hydrazine](/img/structure/B12436588.png)
